molecular formula C5H10ClN3O2 B606060 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride CAS No. 185444-92-2

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride

Cat. No. B606060
M. Wt: 179.6
InChI Key: QXGIRCVGFLZIDS-UHFFFAOYSA-N
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Description

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 185444-92-2 . It has a molecular weight of 179.61 and its IUPAC name is 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O2.ClH/c6-5-7-1-3 (2-8-5)4 (9)10;/h3H,1-2H2, (H,9,10) (H3,6,7,8);1H . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

This compound has been identified as a potent substrate-inhibitor of the betaine/GABA transporter 1 (BGT1) with an IC50 of 2.5 μM . It interacts with the orthosteric site of the transporter . The non-conserved residues Q299 and E52 in hBGT1, as well as the conformational flexibility of the compounds, potentially contribute to the subtype-selectivity of this compound and its analogs .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 179.61 and is soluble in DMSO.

Scientific Research Applications

  • Cocrystal Design : A study investigated cocrystals involving a pyrimidine derivative similar to 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride. These cocrystals were characterized by single-crystal X-ray diffraction, demonstrating the potential of pyrimidine derivatives in forming structurally diverse cocrystals with applications in materials science (Rajam et al., 2018).

  • Synthesis of Unusual Tetrahydropyrimidine Amino Acids : This research focused on synthesizing derivatives of tetrahydropyrimidine amino acids, which are isolated from bacterial siderophores. The process involves condensation of N-protected amino acids with 2,4-diaminobutyrylglycine methyl ester, highlighting the compound's relevance in synthesizing biologically active molecules (Jones & Crockett, 1993).

  • Synthesis of Basic Esters : Research in this area involved synthesizing β-dialkylaminoethyl esters of pyrimidine-carboxylic acids and characterizing them as hydrochlorides. This study contributes to the understanding of the chemical properties and potential pharmaceutical applications of pyrimidine derivatives (Grant, Seemann & Winthrop, 1956).

  • Integrin Antagonist Synthesis : A paper described the synthesis of an αvβ3 integrin antagonist, which used a tetrahydropyrimidine derivative as a key intermediate. This showcases the compound's utility in the development of specific therapeutic agents (Clark et al., 2004).

  • Potential in Material Science and Biochemistry : Another study focused on a tetrasubstituted α-amino acid derivative of a pyrimidine, which shows promise in material science and biochemistry for its role in inducing specific structures in peptides and as an electron spin resonance probe (Toniolo, Crisma & Formaggio, 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c6-5-7-1-3(2-8-5)4(9)10;/h3H,1-2H2,(H,9,10)(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGIRCVGFLZIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN=C(N1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride

CAS RN

185444-92-2
Record name 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride
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